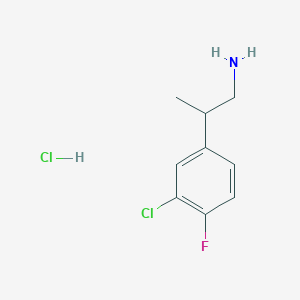

2-(3-Chloro-4-fluorophenyl)propan-1-amine hydrochloride

Description

2-(3-Chloro-4-fluorophenyl)propan-1-amine hydrochloride is a halogenated aromatic amine characterized by a propan-1-amine backbone substituted with a 3-chloro-4-fluorophenyl group. The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula |

C9H12Cl2FN |

|---|---|

Molecular Weight |

224.10 g/mol |

IUPAC Name |

2-(3-chloro-4-fluorophenyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H11ClFN.ClH/c1-6(5-12)7-2-3-9(11)8(10)4-7;/h2-4,6H,5,12H2,1H3;1H |

InChI Key |

PHQJJTWVUFOLQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C1=CC(=C(C=C1)F)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 3-Chloro-4-fluorobenzaldehyde or 3-chloro-4-fluorophenylacetone as aromatic precursors

- Nitroalkane derivatives or halogenated propylamines as side-chain precursors

Representative Synthetic Routes

| Step | Reaction Type | Description | Notes |

|---|---|---|---|

| 1 | Aromatic substitution | Starting from 3-chloro-4-fluorobenzene or derivatives, electrophilic substitution or halogenation introduces chlorine and fluorine substituents | Control of regioselectivity critical |

| 2 | Side-chain attachment | Alkylation with haloalkanes or condensation with nitroalkanes to introduce propyl side chain | Methods include Friedel-Crafts acylation or nucleophilic substitution |

| 3 | Reduction | Nitro group reduction or reductive amination to yield the primary amine | Catalytic hydrogenation (Pd/C), Raney nickel, or chemical reductants used |

| 4 | Salt formation | Treatment with hydrochloric acid to form the hydrochloride salt | Enhances stability and crystallinity |

Example from Patent Literature

A patented process (US6664390B2) describes a one-pot multi-step reaction involving:

- Reaction of 7-fluoro-6-nitroquinazolin-4(3H)-one with thionyl chloride to form a reactive intermediate

- Subsequent reaction with 3-chloro-4-fluoroaniline to yield a key intermediate

- Further reaction with 3-morpholin-4-yl-propan-1-ol to generate the target amine derivative

- Optional hydrogenation over Raney nickel in tetrahydrofuran to reduce nitro groups to amines

- The process avoids isolation of intermediates, reduces toxic reagent use (e.g., avoids N,N-dimethylaniline), and improves yield and scalability.

Alternative Routes

- Copper-catalyzed azide-alkyne cycloaddition ("click chemistry") has been employed for related compounds, enabling efficient synthesis of substituted phenylpropyl derivatives with triazole moieties, which may be adapted for this compound's synthesis.

- Reduction of 3-(3-chloro-4-fluorophenyl)propan-1-one intermediates to the corresponding amine using reductive amination or catalytic hydrogenation is a common step.

Comparative Analysis of Preparation Methods

Data Table: Key Reagents and Conditions

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination | Thionyl chloride, DMF catalyst | Reflux, 24 h | High | Converts quinazolinone intermediate to chloride |

| Amination | 3-chloro-4-fluoroaniline, 3-morpholin-4-yl-propan-1-ol | THF/tert-butanol, 10-15 °C | High | One-pot addition, avoids intermediate isolation |

| Reduction | Raney nickel catalyst, THF solvent | Hydrogen atmosphere, room temperature | High | Converts nitro to amine |

| Salt formation | HCl gas or aqueous HCl | Ambient temperature | Quantitative | Forms stable hydrochloride salt |

Notes on Stereochemistry and Purity

- The compound can exist as stereoisomers due to the chiral center at the propan-1-amine side chain.

- Some synthetic routes utilize chiral auxiliaries or catalysts (e.g., chiral oxazaborolidine catalysts) to enhance enantiomeric purity, though for this compound, racemic mixtures are often acceptable depending on application.

- Crystallization of the hydrochloride salt aids in purification and isolation of a stable solid form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)propan-1-amine hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)propan-1-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to act as a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- This impacts receptor binding and metabolic stability .

- Backbone Modifications : Methyl groups (e.g., ) or ether linkers () alter steric and electronic properties, affecting solubility and bioavailability.

- Heterocyclic vs. Aromatic : Indole-containing derivatives () may target serotonin receptors, whereas purely aromatic analogs (e.g., ) prioritize lipophilicity .

Physicochemical Properties

Key Observations :

Biological Activity

2-(3-Chloro-4-fluorophenyl)propan-1-amine hydrochloride is a compound of significant interest in pharmacology due to its potential biological activities, particularly as a dopamine transporter (DAT) inhibitor. This article reviews its biological activity, focusing on its mechanisms, efficacy, and implications in therapeutic contexts.

Chemical Structure and Properties

The chemical structure of 2-(3-Chloro-4-fluorophenyl)propan-1-amine hydrochloride can be represented as follows:

This compound features a propan-1-amine backbone substituted with a chloro and a fluorophenyl group, which significantly influences its pharmacological profile.

2-(3-Chloro-4-fluorophenyl)propan-1-amine hydrochloride primarily functions as a DAT inhibitor. The inhibition of DAT is crucial for modulating dopamine levels in the brain, which has implications for treating conditions such as psychostimulant use disorders. Research indicates that compounds with high affinity for DAT can alter the conformation of the transporter, influencing dopamine reuptake and availability in synaptic clefts .

In Vitro Studies

In vitro studies have demonstrated that 2-(3-Chloro-4-fluorophenyl)propan-1-amine hydrochloride exhibits significant binding affinity to DAT. For instance, the compound's inhibitory constant () has been reported to be in the low nanomolar range, suggesting potent DAT inhibition . This high affinity correlates with its potential effectiveness in reducing the reinforcing effects of psychostimulants like cocaine and methamphetamine.

In Vivo Studies

Animal model studies have provided insights into the behavioral effects of this compound. It has been shown to reduce self-administration behaviors associated with cocaine, indicating its potential as a therapeutic agent for substance use disorders. Furthermore, dual inhibition of DAT and sigma receptors has been suggested to enhance its efficacy against psychostimulant abuse .

Case Studies

Several case studies highlight the therapeutic implications of 2-(3-Chloro-4-fluorophenyl)propan-1-amine hydrochloride:

- Cocaine Dependence : A study involving rodents demonstrated that administration of this compound significantly decreased cocaine-seeking behavior, suggesting its potential role in relapse prevention .

- Methamphetamine Abuse : Another study indicated that this compound could attenuate methamphetamine-induced hyperactivity and reward-seeking behavior, further supporting its therapeutic promise in treating stimulant use disorders .

Comparative Analysis

To better understand the biological activity of 2-(3-Chloro-4-fluorophenyl)propan-1-amine hydrochloride, it is useful to compare it with other known DAT inhibitors:

| Compound Name | (nM) | DAT Inhibition | Therapeutic Use |

|---|---|---|---|

| 2-(3-Chloro-4-fluorophenyl)propan-1-amine hydrochloride | Low | High | Psychostimulant use disorders |

| Rimcazole | 97.7 | Moderate | Antipsychotic |

| GBR 12909 | 10 | Very High | Research tool |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3-chloro-4-fluorophenyl)propan-1-amine hydrochloride with high purity?

- Methodology :

- Step 1 : Start with a nucleophilic substitution reaction using 3-chloro-4-fluorobenzaldehyde and propan-1-amine under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C).

- Step 2 : Purify the amine intermediate via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).

- Step 3 : Convert the free base to the hydrochloride salt using HCl gas or concentrated HCl in anhydrous ether .

- Key Validation : Confirm purity (>95%) via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and NMR (¹H/¹³C, DMSO-d₆ for salt form) .

Q. How can the crystal structure of this compound be resolved to confirm its stereochemistry?

- Methodology :

- Crystallization : Grow single crystals via vapor diffusion (e.g., MeOH/Et₂O).

- Data Collection : Use X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K.

- Refinement : Apply the SHELXL-2018 software for structure solution and refinement, with anisotropic displacement parameters for non-H atoms. Validate using R-factor (<0.05) and residual electron density maps .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of 2-(3-chloro-4-fluorophenyl)propan-1-amine hydrochloride?

- Methodology :

- Modeling : Use Gaussian 16 with the B3LYP hybrid functional and 6-31G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).

- Analysis : Compare ionization potential (IP) and electron affinity (EA) with experimental data (e.g., cyclic voltammetry). Note discrepancies due to solvent effects or salt dissociation .

- Table :

| Property | Calculated (DFT) | Experimental |

|---|---|---|

| HOMO (eV) | -6.2 ± 0.3 | -6.1 (CV) |

| LUMO (eV) | -1.8 ± 0.2 | -1.7 (CV) |

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodology :

- SAR Study : Compare substituent effects using analogs like (R)-1-(3-fluorophenyl)propan-1-amine hydrochloride ( ) and cyclopropane derivatives ( ).

- Key Variables :

- Steric effects : Bulky substituents (e.g., cyclopropane in ) reduce receptor binding affinity.

- Electronic effects : Fluorine at the 4-position enhances metabolic stability but may alter solubility .

- Validation : Use radioligand binding assays (e.g., Ki values for serotonin receptors) and MD simulations to model interactions.

Q. How can chiral separation be optimized for enantiomers of this compound in pharmacological studies?

- Methodology :

- Chromatography : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) with a hexane/isopropanol mobile phase (85:15).

- Conditions : Adjust flow rate (1.0 mL/min) and column temperature (25°C) to achieve baseline separation (resolution >1.5).

- Validation : Confirm enantiopurity via polarimetry and chiral HPLC-MS .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?

- Hypothesis : Discrepancies arise from salt dissociation kinetics or impurities.

- Resolution :

- Step 1 : Measure solubility in DMSO, H₂O, and MeOH using UV-Vis spectroscopy (λ = 254 nm).

- Step 2 : Perform Karl Fischer titration to assess residual water content in solid samples.

- Conclusion : Hydrochloride salt forms hydrate complexes in aqueous media, reducing apparent solubility compared to free base .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.